molecular formula C15H14FN5O B7762546 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide CAS No. 937598-58-8

1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Cat. No.: B7762546
CAS No.: 937598-58-8
M. Wt: 299.30 g/mol
InChI Key: ZNYDSCBVZAYJJZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a fluorophenyl group and a carbohydrazide moiety attached. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.

Future Directions

Pyrazole derivatives, including “1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide”, have attracted the attention of many researchers due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, it is expected that future research will continue to explore the potential applications of these compounds in various fields .

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with a β-diketone to form the pyrazole ring.

    Formation of the pyridine ring: The pyrazole intermediate is then reacted with a suitable aldehyde or ketone to form the fused pyridine ring.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.

    Formation of the carbohydrazide moiety: Finally, the carbohydrazide group is introduced through the reaction of the intermediate with hydrazine hydrate under appropriate conditions.

Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the carbohydrazide moiety are replaced by other groups.

    Condensation: The carbohydrazide group can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide: This compound has a similar structure but lacks the additional methyl group at the 6-position, which may affect its biological activity and chemical properties.

    1-(4-Chlorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide: The presence of a chlorine atom instead of a fluorine atom may result in different reactivity and biological effects.

    1-(4-Methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide: The substitution of a methyl group for the fluorine atom may lead to changes in the compound’s lipophilicity and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O/c1-8-7-12(15(22)19-17)13-9(2)20-21(14(13)18-8)11-5-3-10(16)4-6-11/h3-7H,17H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYDSCBVZAYJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001126201
Record name 1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937598-58-8
Record name 1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937598-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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